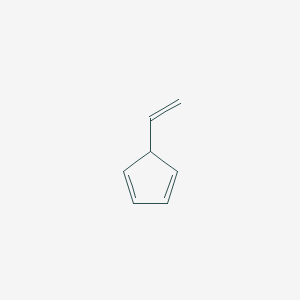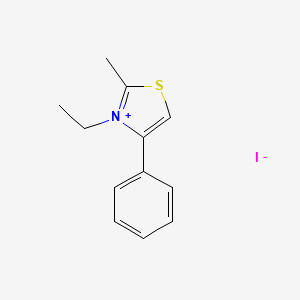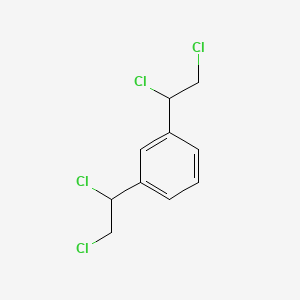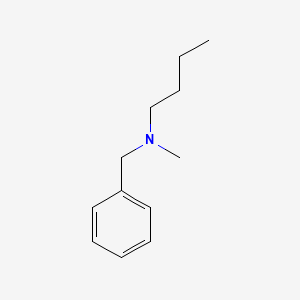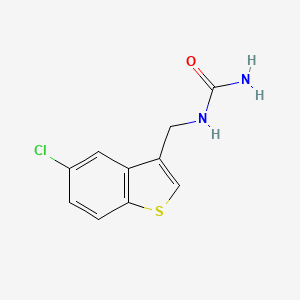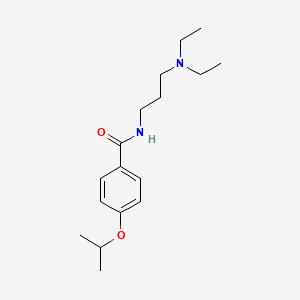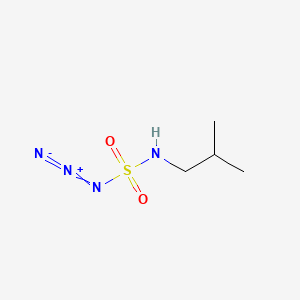
Sulfamoyl azide, isobutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamoyl azide, isobutyl- is an organic compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (–SO2NH2) attached to an azide group (–N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of unsymmetrical N-arylsulfamides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamoyl azide, isobutyl- can be synthesized through the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction typically takes place in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction conditions are relatively mild, and the product can be isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of sulfamoyl azide, isobutyl- follows similar synthetic routes but on a larger scale. The process involves the use of larger quantities of reagents and solvents, and the reaction is carried out in industrial reactors. The product is then purified using industrial-scale purification methods such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamoyl azide, isobutyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Sulfamoyl azides can undergo coupling reactions with arylboronic acids in the presence of a copper catalyst to form unsymmetrical N-arylsulfamides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Coupling: Arylboronic acids and copper chloride (CuCl) as a catalyst in methanol (MeOH) at room temperature.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Coupling: Unsymmetrical N-arylsulfamides.
Wissenschaftliche Forschungsanwendungen
Sulfamoyl azide, isobutyl- has several scientific research applications, including:
Medicinal Chemistry: Used in the synthesis of bioactive compounds such as c-Met inhibitors and β3-adrenergic agonists.
Chemical Biology: Employed as a reagent in the synthesis of various organic molecules and as a probe for studying biological processes.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of sulfamoyl azide, isobutyl- involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and coupling reactions, leading to the formation of various products. In coupling reactions, the azide group reacts with arylboronic acids in the presence of a copper catalyst to form N-arylsulfamides. This reaction is facilitated by the formation of a copper-azide complex, which enhances the reactivity of the azide group .
Vergleich Mit ähnlichen Verbindungen
Sulfamoyl azide, isobutyl- can be compared with other similar compounds such as:
Sulfonyl Azides: These compounds contain a sulfonyl group (–SO2R) attached to an azide group.
Acyl Azides: These compounds contain an acyl group (–COR) attached to an azide group.
Uniqueness
Sulfamoyl azide, isobutyl- is unique due to its specific reactivity in coupling reactions with arylboronic acids, leading to the formation of unsymmetrical N-arylsulfamides. This reactivity is enhanced by the presence of the sulfamoyl group, which stabilizes the azide group and facilitates the formation of the desired products .
Eigenschaften
CAS-Nummer |
33581-94-1 |
|---|---|
Molekularformel |
C4H10N4O2S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
1-(azidosulfonylamino)-2-methylpropane |
InChI |
InChI=1S/C4H10N4O2S/c1-4(2)3-6-11(9,10)8-7-5/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
RDTPBWLYVCDWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
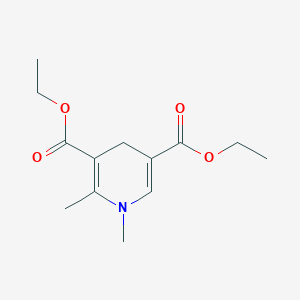
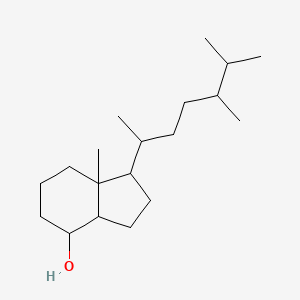
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
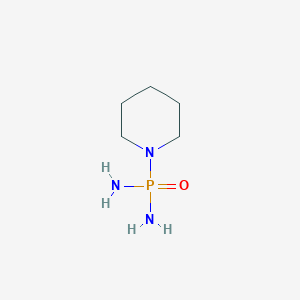

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
